Product packaging for Fluorimidodiphosphoric acid(Cat. No.:CAS No. 168316-15-2)

Fluorimidodiphosphoric acid

Cat. No.: B14267330
CAS No.: 168316-15-2
M. Wt: 178.98 g/mol
InChI Key: VPAOMDGONUBYNU-UHFFFAOYSA-N
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Description

Fluorimidodiphosphoric acid is a high-purity, specialized chemical reagent designed for research and development applications. It is characterized by its unique molecular structure incorporating fluorine and phosphorus, which is of significant interest in advanced synthetic and catalytic chemistry. As a fluorinated phosphorus compound, its research value lies in its potential role as a precursor or intermediate in the development of novel materials and chemical processes. Potential research applications include its use in catalysis, as a ligand in metal-organic complexes, or in the synthesis of advanced fluorinated compounds. The specific properties, such as its mechanism of action in catalytic cycles or its reactivity with various substrates, are key areas of investigation for scientists working in exploratory chemistry. This product is provided as For Research Use Only (RUO) and is strictly intended for laboratory and research purposes. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions. Specific data on its physical properties (e.g., melting point, boiling point) and solubility should be confirmed by the supplier's quality control analysis for each batch.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH4NO5P2 B14267330 Fluorimidodiphosphoric acid CAS No. 168316-15-2

Properties

CAS No.

168316-15-2

Molecular Formula

FH4NO5P2

Molecular Weight

178.98 g/mol

IUPAC Name

[[fluoro(hydroxy)phosphoryl]amino]phosphonic acid

InChI

InChI=1S/FH4NO5P2/c1-8(3,4)2-9(5,6)7/h(H4,2,3,4,5,6,7)

InChI Key

VPAOMDGONUBYNU-UHFFFAOYSA-N

Canonical SMILES

N(P(=O)(O)O)P(=O)(O)F

Origin of Product

United States

Theoretical Frameworks and Computational Investigations of Fluorimidodiphosphoric Acid

Quantum Mechanical Approaches to Phosphoric Acid Derivatives

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity. nih.gov For phosphoric acid derivatives like fluorimidodiphosphoric acid, computational quantum mechanical methods are indispensable tools for elucidating properties that may be difficult or impossible to measure experimentally. rsc.org Two of the most prominent quantum mechanical approaches are ab initio methods and Density Functional Theory (DFT).

Ab initio methods , derived from first principles, solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. arxiv.org

Density Functional Theory (DFT) , on the other hand, utilizes the electron density to determine the energy of the system, providing a balance between computational cost and accuracy that has made it a workhorse in modern computational chemistry. nih.govnih.gov

Electronic Structure Characterization of this compound

The electronic structure of a molecule describes the arrangement and energies of its electrons. A thorough computational analysis of this compound would involve calculating its molecular orbitals, electron density distribution, and electrostatic potential. These calculations would reveal the nature of the bonding within the molecule, particularly the P-N-P bridge and the P-F bond, and identify regions of high or low electron density, which are crucial for understanding intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) analysis is a common technique used to translate the complex quantum mechanical wavefunction into a more intuitive chemical picture of lone pairs, and bonding and antibonding orbitals. massey.ac.nz For this compound, NBO analysis would quantify the charge distribution on each atom and describe the delocalization of electron density, which is particularly important for understanding the stability of the P-N-P linkage.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Hypothetical this compound Conformer

AtomNatural Charge (e)
F-0.45
P1+1.35
N-0.90
P2+1.35
O (P=O)-0.75
O (P-OH)-0.80
H (O-H)+0.50

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from NBO analysis. Actual values would be derived from specific quantum chemical calculations.

Energetic Landscape and Stability Analysis of this compound Isomers

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, several isomers could exist, including constitutional isomers (differing in the connectivity of atoms) and conformational isomers (differing in the rotation around single bonds). Quantum mechanical calculations are essential for determining the relative energies of these isomers and thus predicting their relative stabilities.

The stability of different isomers is determined by calculating their total electronic energies. The isomer with the lowest energy is the most stable. These calculations can also provide insights into the factors that stabilize certain isomers, such as hydrogen bonding or favorable electrostatic interactions.

Table 2: Hypothetical Relative Energies of this compound Isomers

IsomerMethod/Basis SetRelative Energy (kcal/mol)
Isomer A (trans)DFT/B3LYP/6-311+G(d,p)0.00
Isomer B (cis)DFT/B3LYP/6-311+G(d,p)+2.5
Isomer C (gauche)DFT/B3LYP/6-311+G(d,p)+1.8

Note: This table presents hypothetical data to illustrate how the relative stabilities of isomers are reported. The specific isomers and their energies would be the result of a detailed computational study.

Prediction of Spectroscopic Parameters via Ab Initio and Density Functional Theory

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing new molecules. For this compound, the prediction of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be of particular interest.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and intensities. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P) can be calculated by determining the magnetic shielding around each nucleus. These predicted chemical shifts are crucial for interpreting experimental NMR spectra and elucidating the molecule's structure.

Table 3: Example of Predicted Vibrational Frequencies for a Hypothetical this compound Structure

Vibrational ModeCalculated Frequency (cm⁻¹)Description
13650O-H stretch
21250P=O stretch
3950P-N-P asymmetric stretch
4800P-F stretch

Note: This is an illustrative table of predicted vibrational frequencies. A full computational study would provide a complete list of all vibrational modes.

Molecular Modeling and Simulation of this compound Systems

While quantum mechanics provides a detailed electronic description, molecular modeling and simulation techniques are used to study the behavior of larger systems and dynamic processes. These methods often employ classical force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

Conformational Analysis and Intermolecular Interactions

This compound is expected to be a flexible molecule with multiple rotatable bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface.

Understanding the intermolecular interactions of this compound is crucial for predicting its properties in condensed phases (liquids and solids). Molecular dynamics simulations, which solve Newton's equations of motion for a system of molecules, can be used to study how these molecules interact with each other and with solvent molecules. These simulations can provide insights into properties like solvation energies and diffusion coefficients.

Table 4: Hypothetical Torsional Energy Profile for Rotation around a P-N Bond in this compound

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.0 (Eclipsed)
601.5 (Gauche)
1204.5
1800.0 (Anti/Trans)

Note: This table represents a simplified, hypothetical torsional energy profile. A real analysis would involve more complex potential energy surfaces.

Reaction Pathway Elucidation and Transition State Profiling

Computational chemistry is a powerful tool for investigating chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For the synthesis or decomposition of this compound, computational methods can be used to map out the entire reaction pathway.

This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy of the reaction. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the transition state connects the reactants and products. These computational studies provide a detailed, step-by-step understanding of the chemical transformation. nih.gov

Table 5: Illustrative Calculated Activation Energy for a Hypothetical Reaction Involving this compound

ReactionComputational MethodActivation Energy (kcal/mol)
Hydrolysis of P-F bondDFT/M06-2X/def2-TZVP25.3
Formation via condensationCBS-QB315.8

Note: The data presented is for illustrative purposes and does not represent experimentally or computationally verified values for this compound.

Synthetic Methodologies for Fluorimidodiphosphoric Acid and Analogues

Strategies for Phosphorus-Fluorine Bond Formation

The formation of a phosphorus-fluorine (P-F) bond is a critical step in the synthesis of fluorimidodiphosphoric acid. This bond is known for its high strength and stability. frontiersin.org Various strategies have been developed to introduce fluorine into phosphorus-containing molecules, each with its own advantages and limitations.

Common pathways for creating P(V)-F bonds often start with phosphine (B1218219) oxide substrates. nih.govacs.org Two prevalent methods are:

Electrophilic fluorination of P(V)-H bonds: This approach utilizes highly reactive electrophilic fluorinating agents, such as Selectfluor, to convert phosphine oxides into the corresponding phosphinic fluorides at room temperature. nih.govacs.org

Nucleophilic fluorination of P(V)-Cl intermediates: This method involves an oxidative-fluorination strategy where a reactive intermediate is generated and then undergoes a substitution reaction with a fluoride (B91410) source. nih.govacs.org However, this pathway can be hampered by long reaction times and the need for an inert atmosphere. acs.org

Recent advancements have introduced more efficient methods. For instance, sulfone iminium fluoride (SIF) reagents have been shown to facilitate the rapid deoxyfluorination of phosphinic acids, yielding P(V)-F bonds in as little as 60 seconds at room temperature with excellent yields. nih.govresearchgate.net This represents a significant improvement over older methods that required elevated temperatures and prolonged reaction times. researchgate.net

Another approach involves the use of triflic anhydride (B1165640) and N-heteroaromatic bases to electrophilically activate alkyl phosphonates, enabling nucleophilic fluorination at room temperature to form fluorophosphines. researchgate.net The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Comparison of P-F Bond Formation Strategies

Method Substrate Reagents Conditions Advantages Disadvantages
Electrophilic Fluorination Phosphine Oxides (P(V)-H) Selectfluor Room Temperature Mild conditions Use of highly reactive reagents
Nucleophilic Fluorination Phosphine Oxides (P(V)-Cl) Fluoride Source Room Temperature Can operate at room temperature Long reaction times, requires inert atmosphere
Deoxyfluorination with SIFs Phosphinic Acids Sulfone Iminium Fluorides Room Temperature, 60 seconds Rapid, high yields, mild conditions Newer method, reagent availability may be a factor

Approaches for Phosphorus-Nitrogen (Imido) Linkage Construction

The construction of the phosphorus-nitrogen (P-N) imido linkage is another pivotal step in synthesizing this compound. This bond is essential for creating the "imido" part of the molecule's name and structure.

Traditional methods for forming P-N bonds often rely on Staudinger condensation or nucleophilic substitution reactions between phosphorus electrophiles and amine nucleophiles. chinesechemsoc.org More recently, nitrene-mediated intermolecular P-N coupling reactions have emerged as an efficient and versatile method. chinesechemsoc.org These reactions utilize simple iron-catalyzed conditions to couple various phosphorus nucleophiles with dioxazolones, which act as nitrene precursors. chinesechemsoc.org This approach is applicable to a broad range of N-P compounds, including amidophosphines and iminophosphonamides. chinesechemsoc.org

The reactivity in these coupling reactions can be influenced by steric factors. chinesechemsoc.org For example, the synthesis of certain di-imidation products may require more concentrated conditions to achieve moderate yields. chinesechemsoc.org The choice of catalyst and reaction conditions plays a significant role in the selectivity and efficiency of the P-N bond formation.

Multi-Step Synthetic Routes to Diphosphoric Acid Scaffolds

The assembly of the diphosphoric acid scaffold is a complex undertaking that often involves multi-step synthetic routes. savemyexams.com These routes are designed to build the core structure of the molecule, to which other functional groups, such as fluorine and imido groups, can be attached.

One notable approach is the synthesis of bis(difluoromethylene)triphosphoric acid, an analogue of triphosphoric acid. nih.gov This synthesis utilizes a phosphorous(III)/phosphorous(V) interconversion strategy. nih.gov The resulting fluorinated triphosphoric acid can then be used to prepare corresponding fluorinated deoxynucleotides. nih.gov

Flow chemistry has also emerged as a powerful tool for multi-step synthesis, allowing for the continuous production of complex molecules. researchgate.net This technique can improve reaction control and efficiency, particularly in the synthesis of pharmaceutical intermediates. ucl.ac.uk

Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is crucial for advancing the field and enabling the creation of new compounds like this compound. These pathways often combine existing methods in new ways or introduce entirely new chemical transformations.

The selection of appropriate precursors is a critical factor in the success of any synthesis. nih.govescholarship.org In the context of this compound, this involves choosing starting materials that already contain some of the required structural features or can be easily modified to incorporate them.

For instance, in the synthesis of inorganic materials, the choice of precursor can significantly influence the reaction pathway and the formation of intermediate phases. nih.gov Machine learning models are being developed to aid in the prediction of optimal precursors based on the similarity of target materials to those in existing knowledge bases. nih.gov

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. This involves carefully controlling parameters such as temperature, pressure, solvent, and catalyst loading.

For example, in the synthesis of adipic acid, a key industrial chemical, various catalytic systems and reaction conditions have been explored to improve efficiency and reduce environmental impact. frontiersin.org The use of bimetallic catalysts, such as PdNi/Mg(OH)₂, has shown higher catalytic performance compared to monometallic catalysts due to synergistic effects. frontiersin.org

In the context of P-F bond formation, the development of SIF reagents has allowed for a significant reduction in reaction time and temperature, leading to enhanced yields and a more efficient process. nih.govresearchgate.net Similarly, in the synthesis of pyridine (B92270) and its analogues, various reaction conditions, including the use of different catalysts and solvents, have been optimized to improve yields. ijpsonline.com

Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed more efficiently and with greater selectivity. mdpi.comnih.gov In the synthesis of acids and their derivatives, a wide range of catalytic approaches have been employed.

For instance, the synthesis of amides, which are structurally related to the imido portion of this compound, can be achieved through various catalytic methods. ucl.ac.uk These include the use of boric acid, borate (B1201080) esters, and titanium and zirconium compounds as catalysts for the direct condensation of carboxylic acids and amines. ucl.ac.uk

Dual-catalyst strategies, which combine two different types of catalysts to achieve a synergistic effect, have also been applied in synthetic photochemistry. nih.gov These approaches can involve the use of a photocatalyst in combination with a redox mediator, a Lewis acid, or an organocatalyst to enable novel bond constructions. nih.gov The choice of catalyst is critical and can range from simple, commercially available compounds to complex systems that require multi-step synthesis. ucl.ac.uk

Reaction Mechanisms and Reactivity Studies of Fluorimidodiphosphoric Acid

Mechanistic Investigations of Substitution Reactions

Nucleophilic Substitution at Phosphorus Centers

Bimolecular nucleophilic substitution reactions at phosphorus centers (SN2@P) are fundamental to understanding the reactivity of phosphorus compounds. nih.govvu.nl Unlike the well-known SN2 reactions at carbon centers, which typically proceed through a double-well potential energy surface with a distinct transition state, reactions at phosphorus can exhibit a single-well potential energy surface with a stable pentacoordinate intermediate or transition complex. nih.govresearchgate.net The nature of this intermediate, whether it is a stable transition complex or a labile transition state, is influenced by the nucleophile, the leaving group, and the substituents on the phosphorus atom. rsc.org

Studies on model systems such as X(-) + PH₂Y and X(-) + POH₂Y have shown that the energy profile of SN2@P reactions is sensitive to these factors. nih.gov For instance, the presence of electron-withdrawing groups can influence the stability of the pentacoordinate species. nih.gov The mechanism often involves the formation of a trigonal-bipyramidal intermediate where the incoming nucleophile and the leaving group occupy the apical positions. researchgate.net This process can lead to a Walden inversion, where the configuration of the phosphorus center is inverted, although in some cases, a stepwise inversion has been observed. rsc.org

Electrophilic Activation and Reactivity Profiles

The reactivity of phosphorus compounds in substitution reactions can be significantly enhanced through electrophilic activation. This strategy is particularly crucial for compounds with low intrinsic electrophilicity at the phosphorus(V) center, often due to the high bond energy of the P=O bond and p-π conjugation. d-nb.infonih.gov

A common method for electrophilic activation involves the use of strong electrophiles like triflic anhydride (B1165640) (Tf₂O) in the presence of N-heteroaromatic bases. d-nb.infonih.gov This process involves the electrophilic attack of the anhydride on the electron-rich oxygen of the P=O group. d-nb.infonih.gov This attack leads to the cleavage of the double bond and the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack. d-nb.infonih.gov For example, this activation strategy enables the nucleophilic fluorination of alkyl phosphonates at room temperature. d-nb.infonih.gov

The general mechanism can be summarized as follows:

Activation: The electrophile (e.g., Tf₂O) activates the P=O group, increasing the electrophilicity of the phosphorus atom.

Intermediate Formation: A reactive intermediate, such as a phosphine-pyridinium species, is formed. d-nb.info

Nucleophilic Attack: A nucleophile then attacks the activated phosphorus center, leading to the substitution product.

This approach has been successfully applied to the synthesis of various organofluorophosphines. d-nb.infonih.gov The choice of the activating agent and reaction conditions can be tailored to control the reactivity and achieve the desired substitution. chemrxiv.org

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of a molecule are fundamental to its reactivity. Acids are defined as proton donors, while bases are proton acceptors. libretexts.orgwikipedia.org The strength of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). youtube.com A lower pKa value indicates a stronger acid. youtube.com

Proton transfer is a key process in many chemical and biological reactions. nih.govbiorxiv.orgamolf.nl The dynamics of proton transfer can be incredibly fast, sometimes occurring on the femtosecond timescale. researchgate.net The rate of proton transfer is influenced by the properties of the solvent, such as its polarity and ability to form hydrogen bonds. nih.gov In some systems, proton transfer can lead to the formation of contact ion pairs, which can then dissociate into solvent-separated ion pairs and finally into free ions. nih.gov

The pH of a solution, which is a measure of the hydrogen ion concentration, plays a crucial role in acid-base chemistry. libretexts.orgbyui.edu A pH below 7 indicates an acidic solution, a pH of 7 is neutral, and a pH above 7 is basic. libretexts.orgsciencenotes.org Buffer solutions, which consist of a weak acid and its conjugate base or a weak base and its conjugate acid, are important for resisting changes in pH. byui.edusciencenotes.org

Redox Chemistry and Electron Transfer Processes

Redox reactions involve the transfer of electrons between chemical species. libretexts.org Oxidation is the loss of electrons, resulting in an increase in oxidation state, while reduction is the gain of electrons, leading to a decrease in oxidation state. libretexts.org The species that is oxidized is the reducing agent, and the species that is reduced is the oxidizing agent. libretexts.org

The tendency of a species to gain or lose electrons is measured by its standard reduction potential (E°'). pressbooks.pub Electrons flow from a redox pair with a lower reduction potential to a pair with a higher reduction potential. pressbooks.pub In organic chemistry, oxidation is often associated with a gain of oxygen or loss of hydrogen, while reduction is associated with a loss of oxygen or gain of hydrogen. wikipedia.org

Electron transfer is a fundamental step in many biological processes, such as photosynthesis and respiration. nih.gov The rate of electron transfer can be influenced by the distance between the donor and acceptor molecules and the surrounding environment. nih.gov In some cases, electron transfer can lead to the formation of reactive oxygen species (ROS), such as superoxide. nih.gov

The reaction between halide ions and concentrated sulfuric acid provides a classic example of redox chemistry, where the reducing ability of the halide ions increases down the group. chemguide.co.uk Fluoride (B91410) and chloride ions are not strong enough to reduce concentrated sulfuric acid, whereas bromide and iodide ions are. chemguide.co.uk

Hydrolytic Stability and Degradation Pathways

Hydrolytic stability refers to a substance's ability to resist chemical decomposition in the presence of water. lubrizol.comademinsa.com Water is a common contaminant that can interact with chemical compounds, leading to their degradation. lubrizol.com This degradation often involves the formation of acids, which can further catalyze the decomposition process. lubrizol.com

The hydrolytic stability of a compound can be influenced by several factors, including temperature, pH, and the molecular structure of the compound itself. cnrs.frnih.gov For example, some compounds are more stable at neutral pH and lower temperatures. nih.gov The presence of certain functional groups, such as esters, can make a compound more susceptible to hydrolysis. nih.gov

Standardized tests, such as the ASTM D2619 method, are used to evaluate the hydrolytic stability of substances like hydraulic fluids. lubrizol.comademinsa.com Degradation pathways can be elucidated by identifying the products formed during hydrolysis. researchgate.netnih.govresearchgate.net For instance, the degradation of some pharmaceutical compounds in the environment has been shown to produce smaller, more persistent molecules. nih.gov

Table 1: Factors Influencing Hydrolytic Stability

FactorDescription
Temperature Higher temperatures generally accelerate the rate of hydrolysis. nih.gov
pH The rate of hydrolysis can be significantly affected by the pH of the solution, with some compounds being more stable in acidic, basic, or neutral conditions. nih.gov
Molecular Structure The presence of hydrolyzable functional groups, such as esters or amides, can decrease hydrolytic stability. nih.gov
Catalysts The presence of acids, bases, or enzymes can catalyze hydrolytic reactions. lubrizol.com

Interactions with Solvents and Other Reagents

The behavior of a chemical compound is significantly influenced by its interactions with the surrounding solvent and other reagents. rsc.org Solvents can interact with a solute through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.netmdpi.com The nature and strength of these interactions can affect the solubility, reactivity, and even the crystalline form of the solute. whiterose.ac.uk

For example, the choice of solvent can influence the outcome of a reaction by selectively solvating reactants, intermediates, or transition states. nih.gov In some cases, the solvent can act as a reactant itself. researchgate.net The ability of a solvent to act as a hydrogen-bond donor or acceptor is a critical factor in many chemical processes. researchgate.net

Reagents are substances added to a system to cause a chemical reaction. acsgcipr.org The reactivity of a reagent depends on its chemical structure and the reaction conditions. For example, in acylation reactions, acid chlorides are highly reactive reagents used to introduce an acyl group into a molecule. ebsco.com The choice of reagent is crucial for achieving the desired chemical transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of Fluorimidodiphosphoric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Phosphorus Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For fluorimidodiphosphoric acid, NMR experiments targeting the magnetically active ¹⁹F and ³¹P nuclei are particularly informative. These nuclei offer high natural abundance and sensitivity, providing detailed insights into the chemical environment and connectivity within the molecule. nsf.govox.ac.uk

While one-dimensional (1D) NMR spectra provide information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, which are essential for piecing together the molecular structure. nih.govoxinst.com Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can establish proton-proton couplings, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for correlating protons with other nuclei like ¹³C, ¹⁹F, and ³¹P. libretexts.orgrsc.org

For this compound, a ¹H-¹⁹F HSQC experiment would unequivocally identify the fluorine atom(s) directly bonded to a proton, while a ¹H-³¹P HMBC would reveal longer-range couplings between protons and the phosphorus atoms, helping to assemble the P-N-P backbone and the arrangement of hydroxyl and fluorine substituents. Similarly, a ¹⁹F-³¹P correlation experiment would provide direct evidence of the P-F bond and help to differentiate between the two phosphorus environments. The use of multiple receivers can even allow for the simultaneous acquisition of different multi-dimensional datasets, increasing the efficiency of data collection. utoronto.ca

Interactive Table: Exemplary 2D NMR Correlations for this compound

Experiment TypeCorrelated NucleiInformation Gained
¹H-¹H COSY¹H - ¹HShows which protons are coupled to each other, typically through 2-3 bonds.
¹H-¹⁹F HSQC¹H - ¹⁹FReveals direct one-bond correlations between fluorine and proton nuclei.
¹H-³¹P HMBC¹H - ³¹PEstablishes long-range (2-4 bond) correlations between phosphorus and proton nuclei, aiding in fragment assembly.
¹⁹F-³¹P HMBC¹⁹F - ³¹PConfirms connectivity between fluorine and phosphorus atoms through multiple bonds.

Fluorine-19 (¹⁹F) NMR is highly sensitive to the local electronic environment, resulting in a wide chemical shift range that minimizes signal overlap. magritek.com The chemical shift of the fluorine atom in this compound is expected to be influenced by the electronegativity of the adjacent phosphorus and oxygen atoms. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a sensitive technique. nih.gov

The precise chemical shift value provides a diagnostic fingerprint for the fluorine-containing functional group. In organophosphorus compounds, a fluorine atom directly attached to a phosphorus atom typically resonates in a specific region of the ¹⁹F NMR spectrum. The coupling between the ¹⁹F and ³¹P nuclei (J-coupling) will result in the splitting of the ¹⁹F signal into a doublet, and the magnitude of this coupling constant provides further structural information.

Data Table: Typical ¹⁹F NMR Chemical Shift Ranges

Compound ClassChemical Shift Range (ppm vs. CFCl₃)
Trifluoroacetic acid (CF₃COOH)-76.55
Hexafluorobenzene (C₆F₆)-164.9
Monofluorobenzene (C₆H₅F)-113.15
Sulfur hexafluoride (SF₆)+57.42
Expected for P-F bond -50 to -90

Note: The expected range for the P-F bond is an estimate based on related structures. colorado.eduslideshare.net

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for characterizing phosphorus-containing compounds. oxinst.com The chemical shifts in ³¹P NMR are sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. researchgate.net In this compound, two distinct phosphorus environments are expected: one bonded to fluorine and the other not. This would result in two separate signals in the ³¹P NMR spectrum.

The phosphorus atom bonded to the fluorine will appear as a doublet due to ¹J(P-F) coupling. The other phosphorus atom, bonded to two hydroxyl groups and the imido nitrogen, will likely appear as a triplet due to coupling to the N-H proton, which may be further complicated by coupling to the other phosphorus nucleus through the nitrogen atom (²J(P-N-P)). The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. rsc.org

Data Table: Illustrative ³¹P NMR Data for this compound

Phosphorus EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (Hz)
-P(O)(OH)₂-5 to +5Doublet of tripletsJ(P-N-P), J(P-N-H)
-P(O)(F)(OH)-10 to -20Doublet¹J(P-F)

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar phosphate (B84403) derivatives. process-nmr.comspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. scribd.comd-nb.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.com This precision allows for the determination of the elemental composition of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov By comparing the experimentally measured exact mass with the calculated mass for the proposed chemical formula (H₄F N O₅P₂ for the neutral molecule), the elemental composition can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govlongdom.orgacs.org This process provides detailed information about the connectivity of the atoms within the molecule. nih.govnih.gov

Interactive Table: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Structural Information Gained
[M-H]⁻Loss of HF[M-H-HF]⁻Confirms the presence of a labile fluorine atom.
[M-H]⁻Loss of H₂O[M-H-H₂O]⁻Indicates the presence of hydroxyl groups.
[M-H]⁻P-N bond cleavage[PO₃H₂]⁻Corresponds to the non-fluorinated phosphate moiety.
[M-H]⁻P-N bond cleavage[PO₂F(OH)]⁻Corresponds to the fluorinated phosphate moiety.

Note: The m/z values are nominal and for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound. These methods probe the vibrational modes of a molecule, offering a unique fingerprint based on its constituent functional groups and their chemical environment. mt.com

The IR and Raman spectra of this compound are characterized by distinct absorption bands corresponding to its key functional groups. The phosphoryl (P=O), phosphorus-fluorine (P-F), and nitrogen-hydrogen (N-H) bonds each exhibit characteristic vibrational frequencies. cwejournal.org

The P=O stretching vibration is a strong indicator of the compound's structure. cwejournal.org In related organophosphorus compounds, these vibrations are typically observed in the infrared spectrum. cwejournal.org The precise frequency can be influenced by factors such as hydrogen bonding and the electronic effects of adjacent substituents.

The N-H group is readily identifiable through its stretching and bending vibrations. The N-H stretching frequency is particularly sensitive to the local environment and is a key indicator of hydrogen bonding interactions. cwejournal.org

Table 1: Characteristic Vibrational Frequencies of Key Functional Groups in Imidodiphosphate-related Compounds

Functional GroupTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretch3193 - 3483IR/Raman
P=O Stretch~1250 - 1350IR
P-F Stretch~800 - 900IR
H-O-H Bend1659 - 1723IR/Raman

Note: The exact positions of these bands for this compound may vary based on its specific crystalline form and intermolecular interactions. The data presented is based on general ranges for related compounds and the analysis of vibrational modes in similar systems. nih.gov

Hydrogen bonding plays a crucial role in defining the supramolecular structure of this compound in the solid state. Both IR and Raman spectroscopy are powerful techniques for characterizing these interactions. The presence of hydrogen bonds, particularly involving the N-H and P=O groups, leads to noticeable shifts in their respective vibrational frequencies. acs.org

For instance, the N-H stretching frequency is typically lowered and the band broadens upon the formation of a hydrogen bond. Similarly, the P=O stretching frequency can also be affected. The magnitude of these shifts provides a qualitative measure of the strength of the hydrogen bonding interactions. In complex systems, computational studies are often employed to aid in the assignment of these vibrational modes and to provide a more detailed understanding of the hydrogen-bonded network. rsc.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

In the absence of a dedicated single-crystal structure for this compound, data from closely related compounds, such as sodium imidodiphosphate, can provide valuable insights. For example, the P-N-P bond angle and P-N bond distance in sodium imidodiphosphate have been determined to be 127.2 degrees and 1.68 angstroms, respectively. nih.gov This information serves as a useful reference for understanding the likely structural parameters in this compound.

Powder XRD can be used to assess the phase purity of a bulk sample and to identify the crystalline form. ncl.ac.uk By comparing the experimental powder pattern with a pattern simulated from single-crystal data, one can confirm the identity and purity of the synthesized material. ncl.ac.uk

Table 2: Illustrative Crystallographic Data for Imidodiphosphate-Related Structures

ParameterExample ValueSource
P-N-P Bond Angle127.2°Sodium Imidodiphosphate nih.gov
P-N Bond Distance1.68 ÅSodium Imidodiphosphate nih.gov
P-O-P Bond Angle128.6°Sodium Pyrophosphate nih.gov
Bridging P-O Distance1.63 ÅSodium Pyrophosphate nih.gov

This table provides comparative data from related structures to infer potential structural features of this compound.

Advanced Spectroscopic Methodologies

Beyond the fundamental techniques of IR, Raman, and XRD, a range of advanced spectroscopic methods can be employed for a more in-depth characterization of this compound.

Mass spectrometry techniques, particularly those involving advanced fragmentation methods like Electron Induced Dissociation (EID) and Ultraviolet Photodissociation (UVPD), are invaluable for structural elucidation. nih.govnih.gov These methods provide detailed information about the fragmentation pathways of a molecule, which can be used to deduce its connectivity and structure. nih.gov

In many practical scenarios, this compound may be present in complex mixtures. Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of such samples. measurlabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective analysis of non-volatile compounds in complex matrices. measurlabs.comnih.gov The liquid chromatograph separates the components of the mixture, and the tandem mass spectrometer provides both molecular weight information and structural data through fragmentation analysis. measurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique, particularly for volatile and semi-volatile compounds. scirp.orgrcaap.pt For non-volatile compounds like this compound, derivatization may be necessary to increase their volatility for GC analysis. nih.gov Both LC-MS/MS and GC-MS offer high sensitivity and specificity, making them indispensable for trace analysis and the characterization of complex samples containing this compound. nih.govbund.de

Derivatives and Analogues of Fluorimidodiphosphoric Acid

Synthesis and Characterization of Substituted Fluorimidodiphosphoric Acid Derivatives

The synthesis of derivatives of this compound involves the targeted modification of its core structure to introduce new functional groups. These modifications are crucial for tuning the compound's chemical and physical properties. Characterization of these new molecules relies on a suite of analytical techniques to confirm their structure, purity, and properties.

The synthesis of ester and amide derivatives from acidic precursors is a fundamental strategy in medicinal and materials chemistry. nih.govmdpi.comresearchgate.net While direct literature on this compound is scarce, the synthesis of its esters and amides can be extrapolated from established methods for other phosphorus-containing acids and carboxylic acids.

Esterification: The conversion of the P-OH groups of this compound to P-OR (ester) groups can be achieved through several routes. A common method involves the reaction of the parent acid with an alcohol in the presence of a coupling agent, such as a carbodiimide, which facilitates the removal of water. nih.gov Alternatively, the acid can be converted to a more reactive intermediate, like an acid chloride, followed by reaction with an alcohol.

Amidation: The formation of amide derivatives (P-NR₂) typically involves reacting the acid with a primary or secondary amine. iajpr.comresearchgate.net Similar to esterification, these reactions often require activating agents to proceed efficiently. iajpr.com For example, phosphonitrilic chloride trimer (PNT) has been shown to be an effective acid activator for the amidation of various carboxylic acids, a technique potentially adaptable to phosphorus acids. iajpr.com The reaction of esters with amines can also be used to form amides, sometimes catalyzed by mild bases like sodium methoxide. nih.govnih.gov

The successful synthesis of these derivatives is confirmed using standard characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁹F NMR are used to elucidate the structure, confirming the incorporation of the ester or amide moiety and observing shifts in the phosphorus and fluorine signals.

Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the successful addition of the desired functional group.

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the newly formed ester (C=O, P-O-C) or amide (C=O, N-H) bonds.

The following table summarizes synthetic approaches for analogous compounds, which could be adapted for this compound.

Derivative TypeReactantsReagents/ConditionsPurpose
EstersCarboxylic Acid, AlcoholCarbodiimide (e.g., DCC), DMAPDirect condensation by activating the acid. nih.gov
AmidesCarboxylic Acid, AminePhosphonitrilic Chloride (PNT)Acid activation for efficient coupling. iajpr.com
AmidesEster, AmineHeat or mild base (e.g., NaOMe)Nucleophilic acyl substitution. nih.govnih.gov
N-Trifluoromethyl AmidesCarboxylic Acid Halide, IsothiocyanateSilver Fluoride (B91410) (AgF)Desulfurative fluorination and acylation. nih.gov

The synthesis of halogenated and alkylated analogues introduces atoms or groups that can significantly alter the electronic properties and steric profile of the parent molecule.

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) can be achieved through various methods. For instance, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used for late-stage functionalization of complex molecules. nih.gov In the context of phosphorus chemistry, reactions might involve replacing hydroxyl groups with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The synthesis of α-fluorocarboxylic acids, for example, can be achieved via the reaction of ketene acetals with AcOF, a method that avoids issues associated with nucleophilic fluorinations. organic-chemistry.org

Alkylation: Alkylation involves the addition of alkyl groups. This can be performed at various positions, such as the nitrogen of the imido bridge or at oxygen atoms to form ether derivatives. The choice of alkylating agent (e.g., alkyl halides, sulfates) and reaction conditions (e.g., presence of a base) dictates the outcome of the reaction.

Characterization of these analogues relies on spectroscopic methods that are sensitive to the presence of the new substituents. Mass spectrometry is critical for confirming the mass change, while NMR spectroscopy (especially ¹⁹F NMR for fluorinated analogues) is essential for determining the precise location of the new group.

This compound and its deprotonated anions are potential ligands for coordination to metal centers. The presence of nitrogen and oxygen donor atoms allows for various binding modes, including monodentate, bidentate (chelating), and bridging interactions.

The synthesis of such organometallic complexes would typically involve the reaction of a salt of the this compound derivative with a suitable metal precursor, such as a metal halide or carbonyl complex. The choice of solvent and reaction conditions is critical to control the coordination geometry and stoichiometry of the resulting complex.

An analogous system, the difluorodithiophosphate anion ([S₂PF₂]⁻), demonstrates versatile coordination chemistry. It has been shown to form complexes with transition metals, exhibiting monodentate, bidentate, and bridging ligand behavior. researchgate.net For example, it reacts with nickel and ruthenium precursors to form binuclear adducts. researchgate.net This suggests that this compound ligands could form similarly diverse and structurally interesting organometallic complexes.

The characterization of these complexes would involve:

X-ray Crystallography: To definitively determine the solid-state structure, including metal-ligand bond lengths, bond angles, and the coordination mode of the ligand.

Multinuclear NMR Spectroscopy: To study the structure and dynamics of the complexes in solution. Changes in the ³¹P and ¹⁹F NMR chemical shifts upon coordination provide direct evidence of ligand binding to the metal center.

IR and Raman Spectroscopy: To probe the vibrational modes of the ligand and identify shifts upon coordination.

Structure-Reactivity Relationships in this compound Derivatives

Structure-reactivity relationships (SRRs) describe how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these relationships are governed by the electronic and steric effects of the substituents.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly impact the properties of the molecule. For example, adding EWGs to the organic moieties of ester or amide derivatives would increase the acidity of the remaining P-OH protons and alter the electrophilicity of the phosphorus centers. This principle is observed in other chemical systems, such as substituted phenylboronic acids, where electron-withdrawing substituents decrease the pKa of the boronic acid. nih.gov

The following table illustrates the expected impact of different substituent types on the properties of a generic acidic molecule, a principle that applies to this compound derivatives.

Substituent TypeExample GroupsEffect on Acidity (pKa)Effect on Nucleophilicity of Conjugate Base
Electron-Withdrawing-NO₂, -CN, -CF₃, HalogensIncreases (Lowers pKa)Decreases
Electron-Donating-CH₃, -OCH₃, -NH₂Decreases (Raises pKa)Increases

Steric hindrance is another critical factor. Bulky substituents near the reactive phosphorus centers can hinder the approach of reactants, thereby slowing down reaction rates. nih.gov This interplay between electronic and steric effects allows for the fine-tuning of the reactivity of the derivatives for specific applications.

Mechanistic Insights Derived from Analogues

Studying the reaction mechanisms of analogues provides valuable insights that can be applied to understand the reactivity of this compound derivatives. By systematically varying the structure of an analogue and observing the effect on reaction rates and products, chemists can infer the transition state structures and reaction pathways.

For instance, studying the hydrolysis rates of a series of ester derivatives with different alkyl or aryl groups can elucidate the mechanism of hydrolysis (e.g., whether it proceeds through an associative or dissociative pathway at the phosphorus center). If the reaction rate is highly sensitive to the steric bulk of the ester group, it might suggest a mechanism where a nucleophile directly attacks the phosphorus atom.

Computational chemistry, using methods like Density Functional Theory (DFT), can complement experimental studies. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction energy profile. These calculations can help distinguish between proposed mechanisms and explain the observed structure-reactivity relationships. researchgate.net For example, DFT calculations can determine the electrophilicity and nucleophilicity of different atomic sites within a molecule, predicting the most likely points of chemical attack. researchgate.net

Potential Applications and Interdisciplinary Research Directions of Fluorimidodiphosphoric Acid

Role in Advanced Materials Science

The development of advanced materials is a cornerstone of technological progress, with applications spanning from electronics to aerospace. aprcomposites.com.au The properties of fluorimidodiphosphoric acid make it a candidate for investigation in this field.

The acidic nature of this compound, likely enhanced by the presence of electronegative fluorine atoms, suggests its potential as a catalyst. Strong acids are known to catalyze a variety of organic reactions. youtube.com The presence of both Brønsted and Lewis acidic sites could enable it to promote a wide array of chemical transformations. For instance, fluorinated phosphoric acids have demonstrated utility as efficient catalysts in various organic syntheses. researchgate.net The imido group could also play a role in modulating the compound's catalytic activity and selectivity.

Table 1: Potential Catalytic Applications of this compound

Reaction TypePotential Role of this compound
EsterificationProton donation to activate the carboxylic acid.
Friedel-Crafts AlkylationActing as a Lewis acid to polarize the alkylating agent.
PolymerizationInitiating cationic polymerization of alkenes.
HydrolysisCatalyzing the breakdown of esters or amides. rsc.org

Surface modification is a critical technology for enhancing the properties of materials, including their biocompatibility, corrosion resistance, and adhesion. nih.govnih.govsapub.org The phosphorus-containing groups in this compound could serve as effective anchoring points to metal oxide surfaces, a principle utilized in phosphonic acid-based surface treatments. nih.gov The fluorine content could impart desirable surface properties such as hydrophobicity and low surface energy. nih.gov This dual functionality could be leveraged to create stable, functional coatings on a variety of substrates. The modification of surfaces with tailored chemical functionalities can significantly alter their interaction with the environment, a key aspect in the development of advanced biomaterials and electronic components. jobiost.comresearchgate.net

Table 2: Potential Effects of this compound in Surface Modification

PropertyPotential Enhancement
Corrosion ResistanceFormation of a passivating layer on metal surfaces.
HydrophobicityIntroduction of fluorine atoms to lower surface energy.
AdhesionCovalent bonding of phosphate (B84403) groups to the substrate.
BiocompatibilityCreation of a surface that can resist protein fouling. nih.gov

Contributions to Fundamental Fluorine Chemistry and Phosphorus Chemistry

The study of this compound can provide valuable insights into the fundamental chemistry of both fluorine and phosphorus. The interplay between the highly electronegative fluorine atoms and the phosphorus centers can lead to unusual electronic properties and reactivity. Research into its synthesis and characterization would expand the known landscape of fluorinated phosphorus compounds. Understanding the stability and reactivity of the P-N-P linkage in the presence of fluorine is of fundamental interest in inorganic chemistry. The synthesis of related fluorinated phosphorus-containing polymers has already shown promise for creating materials with unique properties. nih.gov

Theoretical Exploration of Novel Chemical Transformations

Computational chemistry provides a powerful tool for exploring the potential of new molecules and reactions. Theoretical studies on this compound could predict its reactivity, stability, and spectroscopic signatures. Such studies could guide experimental efforts by identifying promising avenues for its application. For example, theoretical calculations could elucidate the mechanism of its potential catalytic activity or predict the structures of coordination complexes it might form. The exploration of superacid systems and their ability to facilitate unusual transformations, such as deoxyfluorination, highlights the potential for discovering novel reactivity with highly acidic, fluorinated compounds. nih.gov

Potential as a Ligand in Coordination Chemistry

Ligands are essential components of coordination complexes, influencing the properties and reactivity of the central metal ion. libretexts.org this compound possesses multiple potential donor sites—the oxygen atoms of the phosphoryl groups and the nitrogen atom of the imido group—making it a candidate for acting as a multidentate ligand. savemyexams.comchemguide.co.uk The formation of chelate rings with a metal center could lead to highly stable complexes. The electronic properties of the ligand, influenced by the fluorine atoms, could tune the redox potential and catalytic activity of the resulting metal complexes. The ability of ligands to bind tightly to metal ions is crucial for various applications, including catalysis and medicine. libretexts.org The presence of fluorine atoms in ligands can also significantly impact the coordination number and geometry of the resulting metal complexes. mdpi.com

Table 3: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
MonodentateCoordination through a single oxygen or nitrogen atom.Transition metals, Lanthanides
Bidentate (Chelating)Coordination through two donor atoms (e.g., two oxygens or one oxygen and the nitrogen).d-block elements
Tridentate (Chelating)Coordination through three donor atoms (e.g., two oxygens and the nitrogen).Lanthanides, Actinides
BridgingLinking two or more metal centers.Cluster compounds

Future Research Directions and Challenges in Fluorimidodiphosphoric Acid Chemistry

Development of Asymmetric Synthetic Routes

A primary challenge and a significant area for future research will be the development of efficient and highly stereoselective synthetic routes to chiral fluorimidodiphosphoric acids. While methods for the synthesis of chiral imidodiphosphates are becoming increasingly sophisticated, the introduction of fluorine adds a layer of complexity. google.comresearchgate.netresearchgate.net The strong electron-withdrawing nature of fluorine can influence the reactivity of synthetic intermediates and the stability of the final products.

Future research will likely focus on:

Chiral Building Blocks: The use of enantiopure binaphthyl (BINOL) or other axially chiral scaffolds, which have been successful in the synthesis of other chiral Brønsted acids, will be a key strategy. researchgate.net The challenge will lie in adapting existing protocols to accommodate the electronic effects of the fluorine substituents.

Stereoselective Fluorination: Developing methods for the late-stage stereoselective fluorination of pre-existing chiral imidodiphosphate backbones could provide a more direct route to the desired compounds. This would require the development of novel fluorinating reagents and catalytic systems that can operate with high levels of stereocontrol.

Catalyst Design: The design of chiral fluorimidodiphosphoric acids as catalysts for asymmetric transformations is a major goal. rsc.org It is anticipated that the increased Brønsted acidity due to the fluorine atom will lead to enhanced catalytic activity. acs.org The development of synthetic routes that allow for the fine-tuning of the steric and electronic properties of the catalyst will be crucial for achieving high levels of enantioselectivity in a wide range of reactions.

Table 1: Comparison of Chiral Brønsted Acid Catalyst Families and Projected Properties of Chiral Fluorimidodiphosphoric Acids

Catalyst FamilyKey Structural FeatureTypical pKa Range (in MeCN)Notable Applications in Asymmetric CatalysisProjected Properties of Chiral Fluorimidodiphosphoric Acids
Chiral Phosphoric Acids (CPAs)BINOL-derived phosphate (B84403)5 - 12Carbonyl and imine activations-
Chiral Imidodiphosphates (IDPs)Imidodiphosphate backbone~11 to <2Highly challenging transformations, catalysis with weakly basic substrates. researchgate.netosti.govPotentially lower pKa (higher acidity) than analogous IDPs, leading to enhanced reactivity.
Chiral Disulfonimides (DSIs)Bis(sulfonyl)amine moiety< 2Catalysis of reactions requiring very strong acids.-

In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involving fluorimidodiphosphoric acid and to optimize reaction conditions, the use of in situ spectroscopic techniques will be indispensable. These methods allow for the real-time observation of reactive intermediates and the tracking of reaction progress without the need for sample isolation.

Future research efforts in this area are expected to involve:

¹⁹F and ³¹P NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphorus- and fluorine-containing compounds. cdnsciencepub.comresearchgate.netcaister.com In situ ¹⁹F and ³¹P NMR studies will be crucial for characterizing the structure and purity of newly synthesized fluorimidodiphosphoric acids and for monitoring their behavior in catalytic reactions. cdnsciencepub.comnih.gov These techniques can provide valuable information on catalyst activation, substrate binding, and the formation of intermediates. researchgate.netnih.gov

Raman and Infrared (IR) Spectroscopy: In situ Raman and IR spectroscopy can provide complementary information on the vibrational modes of molecules and can be used to monitor changes in bonding and structure during a reaction. rsc.orgrsc.orgresearchgate.netuib.nomdpi.com These techniques are particularly well-suited for studying reactions in solution and can provide insights into catalyst-substrate interactions and the kinetics of catalytic processes.

Challenges in Spectral Interpretation: A significant challenge will be the unambiguous assignment of spectral features to specific species in complex reaction mixtures. This will require a combination of experimental studies on model compounds and theoretical calculations to predict spectroscopic properties.

Table 2: In Situ Spectroscopic Techniques for the Study of this compound Chemistry

Spectroscopic TechniqueInformation ProvidedPotential Applications in this compound Research
¹⁹F NMRElectronic environment of fluorine atoms, structural information. cdnsciencepub.comnih.govCharacterization of fluorinated intermediates and products, monitoring fluorination reactions.
³¹P NMRCoordination environment of phosphorus, identification of different phosphorus species. caister.comnih.govdtic.milStudying catalyst speciation, monitoring reactions at the phosphorus center.
In Situ Raman SpectroscopyVibrational modes, changes in molecular structure. rsc.orgrsc.orgresearchgate.netReal-time monitoring of catalytic cycles, identification of reaction intermediates.
In Situ IR SpectroscopyFunctional group analysis, hydrogen bonding interactions.Studying catalyst-substrate binding and activation.

Advanced Computational Modeling of Complex Systems

Computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role in accelerating the development of this compound chemistry. acs.orgnih.govnih.gov These methods provide a powerful means to understand the structure, bonding, and reactivity of these complex molecules at an atomic level, guiding experimental efforts and aiding in the rational design of new catalysts and materials. nih.gov

Key areas for future computational research include:

Accurate Prediction of Properties: A major challenge is the development of computational models that can accurately predict the physicochemical properties of fluorimidodiphosphoric acids, such as their Brønsted acidity, conformational preferences, and spectroscopic signatures. nih.gov This will require the use of high-level theoretical methods and the development of accurate force fields for molecular dynamics simulations. nih.gov

Mechanistic Studies: DFT calculations can be used to elucidate the mechanisms of reactions catalyzed by fluorimidodiphosphoric acids. acs.org By mapping out the potential energy surfaces of these reactions, it is possible to identify transition states and intermediates and to understand the factors that control the stereoselectivity of asymmetric transformations.

Virtual Screening and Catalyst Design: Computational methods can be used to screen virtual libraries of potential this compound catalysts for their predicted activity and selectivity in specific reactions. google.comosti.govrsc.orggoogle.com This approach can help to prioritize synthetic targets and to accelerate the discovery of new and improved catalysts.

Exploration of New Reactivity Modes and Chemical Space

The unique electronic properties conferred by the fluorine atom are expected to unlock new modes of reactivity for fluorimidodiphosphoric acids, expanding their chemical space beyond that of traditional imidodiphosphates.

Future research in this domain will likely explore:

Super-Brønsted Acid Catalysis: The enhanced acidity of fluorimidodiphosphoric acids could enable them to catalyze reactions that are inaccessible to less acidic catalysts. acs.org This includes the activation of very weak bases and the promotion of challenging carbon-carbon and carbon-heteroatom bond-forming reactions.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a highly Lewis acidic phosphorus center and a sterically encumbered, weakly basic nitrogen site in a this compound derivative could lead to the formation of frustrated Lewis pairs. These species are known to activate a wide range of small molecules, opening up possibilities for new catalytic applications in areas such as hydrogenation and CO₂ reduction.

Anion-Binding Catalysis: The conjugate bases of chiral fluorimidodiphosphoric acids could serve as highly effective anion-binding catalysts. The electron-withdrawing fluorine atoms would enhance the ability of the catalyst to bind and orient anionic intermediates, leading to high levels of stereocontrol in a variety of transformations.

Materials Science Applications: The robust nature and tunable properties of fluorimidodiphosphoric acids could make them attractive building blocks for the synthesis of new materials, such as porous organic frameworks and coordination polymers with applications in gas storage, separation, and heterogeneous catalysis. osti.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.